Bis(4-aminocyclohexyl) ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

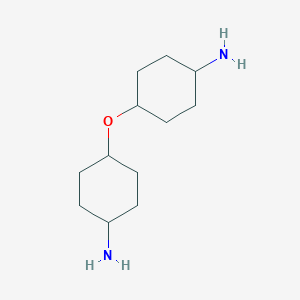

Bis(4-aminocyclohexyl) ether is an organic compound with the molecular formula C12H24N2O. It is characterized by two cyclohexyl rings connected by an ether linkage, each bearing an amino group at the para position. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-aminocyclohexyl) ether typically involves the hydrogenation of bis(4-nitrophenyl) ether. This process is carried out in the presence of a catalyst such as ruthenium oxide, under elevated hydrogen pressure and temperatures ranging from 110°C to 170°C . The reaction conditions can be adjusted to control the stereoisomeric composition of the product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The process involves rigorous control of reaction parameters to maintain consistency and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of functionalized cyclohexyl ethers .

Applications De Recherche Scientifique

Polymer Chemistry

Bis(4-aminocyclohexyl) ether serves as a crucial monomer in the synthesis of various polymers. Its structure allows for the formation of network polymers that exhibit enhanced mechanical properties and thermal stability. The compound is particularly valuable in creating epoxy resins, which are extensively used in coatings and adhesives due to their excellent adhesion and durability characteristics .

Coatings and Adhesives

The compound is integral to the development of advanced coatings and adhesives. Its amine functionality enables it to react with epoxy resins, improving the overall performance of the resulting materials. These epoxy compositions are utilized in sectors such as aerospace, automotive, and construction, where high-performance materials are required to withstand harsh environmental conditions .

Biomedical Applications

In biomedical research, this compound has been explored for its potential use in drug delivery systems and tissue engineering. Its biocompatibility makes it a suitable candidate for applications involving direct contact with biological tissues. Studies have demonstrated its effectiveness in enhancing the mechanical properties of hydrogels used in medical applications .

Case Study 1: Epoxy Resins in Aerospace

A study highlighted the use of this compound in formulating epoxy resins that meet the stringent requirements of aerospace applications. The resulting materials exhibited superior adhesion properties while maintaining low surface energy, which is crucial for preventing contamination from environmental agents .

| Property | Value |

|---|---|

| Adhesion Strength | High |

| Surface Energy | Low |

| Application | Aerospace Coatings |

Case Study 2: Biomedical Hydrogels

Research demonstrated that incorporating this compound into hydrogels improved their mechanical strength and elasticity, making them more effective for tissue engineering scaffolds. The study concluded that these enhanced hydrogels could significantly improve cell adhesion and proliferation rates .

| Hydrogel Type | Mechanical Strength | Elasticity |

|---|---|---|

| Control | Moderate | Low |

| Modified with Ether | High | Enhanced |

Mécanisme D'action

The mechanism by which Bis(4-aminocyclohexyl) ether exerts its effects is primarily through its amino groups, which can engage in hydrogen bonding and other interactions with various molecular targets. These interactions influence the physical and chemical properties of the materials in which it is incorporated. The pathways involved include the formation of stable polymer networks and cross-linked structures, enhancing the material’s overall performance .

Comparaison Avec Des Composés Similaires

- Bis(4-aminocyclohexyl) methane

- Bis(4-aminocyclohexyl) propane

- Bis(4-aminocyclohexyl) butane

Comparison: Bis(4-aminocyclohexyl) ether is unique due to its ether linkage, which imparts flexibility and resilience to the polymers and materials it forms. In contrast, compounds like Bis(4-aminocyclohexyl) methane and its analogs have different linkages (e.g., methylene or propylene), resulting in variations in rigidity, thermal stability, and mechanical properties .

Activité Biologique

Bis(4-aminocyclohexyl) ether, a compound with significant potential in various biological applications, has garnered attention due to its unique structural characteristics and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its two 4-aminocyclohexyl groups linked by an ether bond. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it suitable for various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as a modulator in several biochemical pathways:

- Receptor Binding : Studies suggest that this compound can bind to various receptors, influencing neurotransmitter activity and potentially affecting mood and cognitive functions.

- Enzymatic Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications:

- Neuroprotective Effects : A study demonstrated that this compound exhibits neuroprotective properties in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. The compound was effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Data Tables

Below is a summary table of key findings from various studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotection | In vitro neuronal cultures | Reduced oxidative stress; increased cell viability |

| Antimicrobial Activity | Disc diffusion method | Inhibition of bacterial growth (e.g., E. coli, S. aureus) |

| Enzyme Inhibition | Enzyme assays | Significant inhibition of target metabolic enzymes |

Propriétés

IUPAC Name |

4-(4-aminocyclohexyl)oxycyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12H,1-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEWALYSKVMFAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621477 |

Source

|

| Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51097-78-0 |

Source

|

| Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.